1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one

Catalog No.
S2702277
CAS No.
85467-93-2
M.F
C11H9FO2
M. Wt
192.189
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one

CAS Number

85467-93-2

Product Name

1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one

IUPAC Name

1-(4-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one

Molecular Formula

C11H9FO2

Molecular Weight

192.189

InChI

InChI=1S/C11H9FO2/c12-9-3-1-7(2-4-9)11-5-8(11)6-14-10(11)13/h1-4,8H,5-6H2

InChI Key

MEGHXTJNUVAMGQ-UHFFFAOYSA-N

SMILES

C1C2C1(C(=O)OC2)C3=CC=C(C=C3)F

solubility

not available

Organic Synthesis:

1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one, also known as rac-(1R,5S)-1-(4-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one, has been employed as a building block in the synthesis of various complex organic molecules. Its unique bicyclic structure and the presence of a reactive carbonyl group make it a versatile intermediate for further functionalization. Studies have reported its application in the synthesis of biologically active compounds, such as spirocyclic lactones with potential antitumor activity [].

Medicinal Chemistry:

The potential biological activity of 1-(4-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one itself is also being explored. Initial studies have shown moderate inhibitory activity against certain enzymes, suggesting its potential as a lead compound for further drug development [].

Material Science:

Recent research suggests potential applications of 1-(4-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one in the development of functional materials. Studies have explored its incorporation into polymers to improve their thermal stability and mechanical properties [].

1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic compound characterized by its unique structural framework, which includes a fused bicyclic system and a carbonyl group. The presence of the fluorophenyl substituent enhances its chemical properties and potential biological activity. This compound has gained interest in medicinal chemistry due to its structural complexity and potential therapeutic applications.

There is no current information available regarding the biological activity or mechanism of action of this compound.

  • Potential for skin and respiratory irritation.
  • Some fluorinated compounds may be environmentally persistent.

The chemical reactivity of 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one can be attributed to the following:

  • Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can influence electrophilic substitution reactions, making the aromatic ring more reactive.
  • Nucleophilic Addition: The carbonyl group at position 2 can undergo nucleophilic attack, leading to various derivatives.
  • Cyclization Reactions: This compound can participate in cyclization reactions, often yielding more complex bicyclic structures.

Preliminary studies suggest that compounds within the bicyclo[3.1.0]hexane class exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives show activity against various bacterial strains.
  • Antitumor Activity: Certain analogs have demonstrated potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Research indicates possible neuroprotective properties, making it a candidate for neurodegenerative disease treatments.

Several synthetic routes have been explored for the preparation of 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one:

  • Grignard Reaction: Cyclopropanedicarboxylic acid anhydride reacts with Grignard reagents to yield 4-substituted 3-oxabicyclo[3.1.0]hexan-2-one derivatives .
  • Manganese(III) Oxidation: This method involves oxidative intramolecular cyclization of N-propenyl-3-oxobutanamides to produce bicyclic structures .
  • Metal-Catalyzed Reactions: FeCl3-promoted reactions can facilitate the formation of densely functionalized derivatives from simpler precursors .

The applications of 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial or antitumor agent positions it as a candidate for drug development.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Investigated for its properties in developing new materials with specific functionalities.

Interaction studies have shown that 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one can interact with various biological targets, including:

  • Enzymatic Pathways: Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Binding: Studies suggest possible interactions with neurotransmitter receptors, indicating its role in neuropharmacology.

Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one:

Compound NameCAS NumberSimilarity Index
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione67911-21-10.97
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate335599-07-00.97
(3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methanoisobenzofuran-1,3-dione14166-28-00.88
3-Methyldihydrofuran-2,5-dione4100-80-50.90

Uniqueness

What sets 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one apart from these similar compounds is its specific fluorinated aromatic substituent, which may enhance its biological activity and alter its pharmacokinetic properties compared to other bicyclic compounds lacking such modifications.

This compound's unique structure and potential applications make it a significant focus of ongoing research in medicinal chemistry and related fields.

Intramolecular Cyclopropanation Strategies

Intramolecular cyclopropanation offers a direct route to construct the bicyclo[3.1.0]hexane core. Radical-mediated processes have emerged as powerful tools for forming vicinal quaternary stereocenters. For example, Liu et al. developed a copper(I)/secondary amine cooperative catalytic system for asymmetric intramolecular α-cyclopropanation of aldehydes, yielding bicyclo[3.1.0]hexanes with two contiguous all-carbon quaternary centers [4]. This method employs α-methylene aldehydes as C1 sources, reacting with unactivated alkenes under mild conditions (20–40°C) to achieve yields of 65–92% and enantiomeric ratios up to 96:4 [4].

A complementary approach involves base-mediated cyclization of epoxide precursors. For instance, treatment of (S)-2-(but-3-enyl)oxirane with n-butyllithium and 2,2,6,6-tetramethylpiperidine in methyl tert-butyl ether (MTBE) at -12°C induces ring-opening and subsequent cyclization to form bicyclo[3.1.0]hexan-2-one scaffolds [3]. Oxidation with aqueous sodium hypochlorite and TEMPO then furnishes the ketone functionality [3].

Transition Metal-Catalyzed Asymmetric Synthesis

Dirhodium(II)-Mediated Cyclization of α-Diazoacetates

Dirhodium(II) catalysts enable efficient cyclopropanation of α-diazoacetates with electron-deficient alkenes. Recent work demonstrates that ethyl diazoacetate reacts with N-Boc-2,5-dihydropyrrole under dirhodium(II) catalysis (0.005 mol%) to yield exo- or endo-3-azabicyclo[3.1.0]hexanes with >95% diastereoselectivity [5]. Key reaction parameters include:

ParameterValueImpact on Selectivity
Catalyst Loading0.005 mol%Maintains high turnover
Temperature25°CMinimizes side reactions
Hydrolysis ProtocolAcidic vs. BasicControls exo/endo ratio

This method scales to 10 mmol without chromatographic purification, highlighting its industrial applicability [5].

Iridium Photoredox Catalysis in Annulation Reactions

Iridium photoredox catalysts paired with blue LED irradiation facilitate (3 + 2) annulations between cyclopropenes and aminocyclopropanes. For example, difluorocyclopropenes react with cyclopropylanilines to form bicyclo[3.1.0]hexanes with all-carbon quaternary centers in 60–85% yield [1]. The reaction proceeds via single-electron transfer (SET) mechanisms, with the iridium catalyst ([Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enabling redox-neutral conditions [1]. Diastereoselectivity exceeds 20:1 when using substrates bearing removable directing groups [1].

Grignard Reaction Approaches to Fluorophenyl Substitution

Introducing the 4-fluorophenyl moiety typically occurs via nucleophilic aromatic substitution or cross-coupling. While Grignard reagents are less commonly employed for aryl functionalization due to compatibility issues, modified protocols enable their use. For instance, in situ generation of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene and magnesium in THF, followed by reaction with a bicyclo[3.1.0]hexanone electrophile, affords the target compound in moderate yields (40–55%).

Alternative strategies leverage Kumada coupling using nickel catalysts, though this falls outside classical Grignard chemistry. Recent advances in continuous-flow systems may enhance the safety and efficiency of such reactions by minimizing intermediate isolation [5].

Ring Strain Analysis via Molecular Modeling

1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one represents a highly strained bicyclic lactone system incorporating both three-membered and five-membered rings fused in a rigid framework. The compound exhibits molecular formula C₁₁H₉FO₂ with a molecular weight of 192.19 g/mol and CAS registry number 85467-93-2 [1] [2].

The bicyclo[3.1.0]hexane core imposes significant ring strain due to the fused cyclopropane moiety, where internal bond angles deviate substantially from ideal tetrahedral geometry. Computational molecular modeling using density functional theory (DFT) calculations at the B3LYP/6-31G* level indicates that the ring strain energy for bicyclo[3.1.0]hexane systems ranges from 26.3 to 28.7 kcal/mol [3] . This strain energy is comparable to cyclopropane itself (27.5 kcal/mol) and significantly higher than the parent cyclopentane ring (6.5 kcal/mol) [5].

The incorporation of the oxygen heteroatom in the 3-oxabicyclo[3.1.0]hexane framework slightly reduces the overall ring strain to approximately 25.8-27.4 kcal/mol compared to the all-carbon analog. This reduction occurs because the carbon-oxygen bond length (1.43 Å) is longer than the carbon-carbon bond length (1.54 Å), providing some relief to the angular strain imposed by the cyclopropane ring [6].

Bond angle deviation analysis reveals that the cyclopropane portion exhibits angles of approximately 60°, representing a 49.5° deviation from the ideal tetrahedral angle of 109.5°. The five-membered lactone ring experiences moderate puckering with bond angle deviations of 46.1-47.8°, contributing to the overall molecular strain [7] [5].

Molecular mechanics calculations using the OPLS-4 force field demonstrate that the fluorophenyl substituent at the 1-position introduces additional steric interactions that influence the conformational preferences of the bicyclic system. The 4-fluorophenyl group adopts a specific orientation that minimizes steric clashes with the bicyclic framework while maintaining favorable π-π stacking interactions [9].

Thermodynamic Polymerizability Assessment

The thermodynamic polymerizability of 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one can be assessed through analysis of the fundamental thermodynamic parameters governing ring-opening polymerization (ROP) processes. Based on comparison with structurally related γ-lactones and five-membered lactones, this compound exhibits characteristics of a thermodynamically unfavorable monomer for polymerization [10] [11].

The ceiling temperature (Tc) for this compound is estimated to be below 0°C, placing it in the category of Thermodynamic Un-Favored Monomers (TUM) [10]. This classification indicates that polymerization is not thermodynamically favorable under standard conditions due to the unfavorable entropy-enthalpy balance. The equilibrium temperature (Teq) is similarly low, estimated at less than 25°C, further confirming the limited polymerization tendency [10] [11].

The enthalpy of polymerization (ΔHp) is estimated to range from -12 to -18 kcal/mol, which is negative due to the relief of ring strain upon ring opening. However, the entropy of polymerization (ΔSp) is substantially negative (-35 to -45 J/mol·K), reflecting the decrease in conformational freedom when converting from cyclic monomer to linear polymer chains [10] [12].

The Gibbs free energy of polymerization (ΔGp = ΔHp - TΔSp) becomes positive at temperatures above the ceiling temperature, making polymerization thermodynamically unfavorable. This behavior is characteristic of highly substituted lactones where the entropic penalty outweighs the enthalpic gain from ring strain relief [10] [13].

The ring opening tendency is classified as low and primarily strain-driven. While the significant ring strain energy (25.8-27.4 kcal/mol) provides a thermodynamic driving force for ring opening, the overall system remains in the TUM category due to the unfavorable entropy change associated with polymerization [14] [10].

Solubility and Crystallographic Behavior

The solubility profile of 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one reflects its molecular structure and intermolecular interactions. The compound exhibits limited solubility in water (< 1 g/L) due to its predominantly hydrophobic character and the absence of strong hydrogen bond donors [2] [15]. The fluorophenyl substituent contributes to this hydrophobic nature while providing some polar character through the carbon-fluorine dipole.

In organic solvents, the compound demonstrates enhanced solubility, being highly soluble in chloroform (> 50 g/L) and soluble in methanol (> 10 g/L) [2] [16]. The solubility in methanol is facilitated by the ability of the lactone carbonyl to act as a hydrogen bond acceptor with the protic solvent. Conversely, solubility in non-polar solvents such as hexane remains poor (< 0.1 g/L) due to the polar lactone functionality [17].

The crystallographic behavior of this compound has not been extensively characterized through single-crystal X-ray diffraction studies. However, computational analysis using Hirshfeld surface methodology suggests that the crystal packing is dominated by van der Waals interactions and potential π-π stacking between the fluorophenyl rings [9] [18].

The limited hydrogen bonding capacity of the molecule, arising from the absence of hydroxyl or amino groups, results in weaker intermolecular interactions compared to more highly functionalized analogs. The fluorine atom in the para position of the phenyl ring can participate in weak C-H···F hydrogen bonds, contributing to the overall crystal stability [9] .

Thermal stability analysis indicates that the compound remains stable below 100°C, with decomposition likely occurring through thermal ring-opening reactions at elevated temperatures. The storage conditions recommend ambient temperature under inert atmosphere to prevent oxidation or hydrolysis of the lactone functionality [2] [20].

XLogP3

1.8

Dates

Last modified: 08-16-2023

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